TFMU-ADPr

Poly(ADP-ribose) metabolism Enzyme kinetics PARP/PARG inhibitor screening

Standard PAR hydrolase assays using radioisotopes or endpoint measurements introduce workflow bottlenecks and safety requirements. TFMU-ADPr is a validated, non-radioactive fluorogenic substrate enabling real-time kinetic monitoring. - **Continuous Readout**: Ex/Em 385/502 nm; kinetic KM = 66.2 ± 15 μM for human PARG. - **HTS-Ready**: 384-well compatible; benchmark IC50 = 78.4 nM (ADP-HPD vs. PARG). - **Complex Matrices**: Functional in whole-cell lysates; validated for endogenous ARH3 inhibition studies. - **Antiviral Tool**: Binds SARS-CoV-2 Macro1 (IC50 = 590 nM); crystal structure available for SBDD.

Molecular Formula C25H26F3N5O16P2
Molecular Weight 771.4 g/mol
Cat. No. B12408591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTFMU-ADPr
Molecular FormulaC25H26F3N5O16P2
Molecular Weight771.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F
InChIInChI=1S/C25H26F3N5O16P2/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31)/t13-,14-,17-,18-,19-,20-,23-,24+/m1/s1
InChIKeyJNMHMJORTGCLAH-IPSZZCKZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFMU-ADPr: A Fluorogenic Substrate for PAR Hydrolase Activity


TFMU-ADPr (ADP-ribosylated trifluoromethyl umbelliferone) is a synthetic, non-radioactive, fluorogenic substrate designed for the continuous monitoring of poly(ADP-ribose) (PAR) hydrolase activity, specifically enzymes like PARG and ARH3 [1]. As an adenosine diphosphate ribose (ADPr) analog, it consists of a TFMU fluorophore linked to ADPr via a glycosidic bond [2]. Enzymatic cleavage releases the highly fluorescent TFMU moiety, providing a real-time, direct readout of hydrolase function . This compound has been validated for use in biochemical assays, high-throughput screening, and whole-cell lysates, offering a versatile alternative to traditional radioisotopic methods for studying ADP-ribosylation dynamics [3]. Additionally, TFMU-ADPr has demonstrated high binding affinity for viral macrodomains, such as SARS-CoV-2 Macro1, positioning it as a tool in antiviral research [4].

Fluorogenic substrate for continuous PAR hydrolase activity monitoring (PARG, ARH3)
Real-time fluorescence readout eliminates need for secondary detection reagents or radioisotopes
Reported fit for biochemical assays, high-throughput screening, and whole-cell lysate studies

Why TFMU-ADPr Cannot Be Replaced by Other ADPr Analogs


Generic substitution of TFMU-ADPr with other ADP-ribose (ADPr) analogs is not scientifically valid due to fundamental differences in enzyme selectivity, signal detection, and binding kinetics. Unlike non-fluorescent ADPr or its analogs like ADP-HPD and ADP-HPM, which function primarily as inhibitors and lack a built-in reporter system, TFMU-ADPr is specifically designed as a continuous fluorogenic substrate [1]. This core design eliminates the need for secondary detection reagents or radioisotopes, directly impacting assay workflow and throughput. Furthermore, while the closely related probe TFMU-IDPr is selective for the enzyme ARH3, TFMU-ADPr is processed by multiple PAR hydrolases, including PARG, making it a more versatile tool for assessing total PAR hydrolase activity [2]. Even compared to other fluorescent probes like pNP-ADPr, TFMU-ADPr offers a unique fluorescence profile (Ex/Em: 385/502 nm) and, in specific contexts such as SARS-CoV-2 macrodomain binding, exhibits a distinct binding affinity and structural interaction that cannot be assumed with alternative compounds [3].

Non-fluorescent ADPr analogs
Compounds like ADP-HPD and ADP-HPM act as inhibitors, not substrates; assay design and readout differ fundamentally.
ARH3-selective probe TFMU-IDPr
TFMU-IDPr is processed only by ARH3, missing PARG activity; it cannot report total PAR hydrolase activity.
Colorimetric substrate pNP-ADPr
Different spectral properties and lower detection sensitivity may require method re-optimization for HTS compatibility.

TFMU-ADPr vs. Key Analogs: Quantitative Evidence


Kinetic Performance vs. pNP-ADPr for Continuous Assays

The kinetic parameters of TFMU-ADPr for human PARG (hPARG) are well-defined, enabling quantitative, real-time activity measurements. This provides a distinct advantage over discontinuous or non-fluorescent alternatives. The key metric for hPARG is a KM of 66.2 ± 15 μM [1]. While pNP-ADPr, another colorimetric substrate, has shown similar kinetic parameters due to comparable leaving group pKa values (7.26 for TFMU vs. 7.15 for pNP), TFMU-ADPr's fluorescent readout offers superior sensitivity and is more amenable to high-throughput screening formats [1].

Kinetic parameters vs pNP-ADPr
Cross-study comparable
KM 66.2 ± 15 µM (hPARG)
Reported comparable to pNP-ADPr KM (similar leaving group pKa)
Supports continuous activity measurement; fluorescence may enhance HTS sensitivity.
In vitro, pH 8.3, Tris/glycine buffer
Poly(ADP-ribose) metabolism Enzyme kinetics PARP/PARG inhibitor screening

Enzyme Selectivity: Broad-Spectrum vs. ARH3-Specific Probe

TFMU-ADPr is a general substrate, hydrolyzed by multiple PAR hydrolases including human PARG (hPARG), Tetrahymena thermophila PARG (ttPARG), and ARH3 [1]. This contrasts directly with the closely related analog TFMU-IDPr, which is selectively processed only by the enzyme ARH3 [2]. This selectivity difference is a critical experimental design parameter: TFMU-ADPr reports on total PAR hydrolase activity, while TFMU-IDPr enables the isolation of ARH3-specific activity.

Enzyme hydrolysis profile
Direct head-to-head
TFMU-ADPr
Hydrolyzed by hPARG, ttPARG, ARH3
TFMU-IDPr
Hydrolyzed only by ARH3
Enables measurement of total PAR hydrolase activity; TFMU-IDPr not a direct substitute.
Recombinant enzyme assays
PAR catabolism Enzyme selectivity ARH3 PARG

Macrodomain Binding Affinity vs. pNP-ADPr

In a fluorescence polarization assay, TFMU-ADPr was identified as one of the most potent binders to the SARS-CoV-2 Macro1 domain. It demonstrated a binding affinity (IC50) of 590 nM, in direct comparison to pNP-ADPr which showed a higher affinity with an IC50 of 370 nM [1]. While pNP-ADPr has a modestly higher affinity, TFMU-ADPr's unique TFMU moiety provides structural insight, as revealed by X-ray crystallography, showing it inserts into a narrow hydrophobic groove of the protein [1].

Macrodomain binding affinity
Direct head-to-head
IC50 590 nM (TFMU-ADPr)
vs pNP-ADPr 370 nM; ~1.6-fold difference
Structural probe for macrodomain research; affinity difference may guide assay design.
Fluorescence polarization assay, SARS-CoV-2 Macro1
SARS-CoV-2 Antiviral research Macrodomain Macro1

Functional Utility: TFMU-ADPr as a Substrate for Inhibitor Profiling vs. ADP-HPD

TFMU-ADPr is not only a direct reporter of enzyme activity but also an essential tool for characterizing inhibitors. For example, it was used to determine the inhibition constants of known PAR hydrolase inhibitors. The compound ADP-HPD, a non-fluorescent ADPr analog, was found to be a potent inhibitor of ARH3 (Ki = 0.58 ± 0.12 μM) and a much weaker inhibitor of hARH1 [1]. This is in stark contrast to TFMU-ADPr, which functions as a substrate for these enzymes. This complementary use case underscores the value of TFMU-ADPr in a complete inhibitor profiling workflow, where ADP-HPD and similar analogs cannot report on enzyme activity.

Functional utility vs ADP-HPD
Cross-study comparable
TFMU-ADPr
Fluorogenic substrate; enables activity measurement and inhibitor Ki determination
ADP-HPD
Non-fluorescent inhibitor (Ki 0.58 µM ARH3)
Supports complete inhibitor profiling workflow; non-fluorescent analogs cannot report enzyme activity.
20 µM TFMU-ADPr as reporter substrate
Inhibitor screening PARG ARH3 ADP-HPD

TFMU-ADPr Validated Application Scenarios


High-Throughput Screening for PAR Hydrolase Inhibitors

TFMU-ADPr is an ideal substrate for HTS campaigns to discover novel inhibitors of PAR hydrolases. Its well-defined kinetic parameters for human PARG (KM = 66.2 ± 15 μM) enable the development of robust, quantitative assays [1]. The continuous fluorescence readout (Ex/Em: 385/502 nm) facilitates real-time kinetic monitoring in a 384-well plate format, significantly increasing throughput compared to traditional gel-based or radioisotopic methods. Its utility in profiling reference compounds, such as ADP-HPD (IC50 = 78.4 nM against PARG), demonstrates its value in hit validation and lead optimization [2].

Mechanistic Studies of ADP-Ribosylation in Cell Lysates

Unlike some substrates that are limited to purified enzyme systems, TFMU-ADPr can report on PAR hydrolase activity in complex biological matrices like whole-cell lysates [1]. This capability was used to discover that ARH3 is inhibited by cholera toxin, demonstrating the probe's utility in probing endogenous regulatory mechanisms [2]. This application is not possible with probes that lack the required sensitivity or are not processed in such environments.

Viral Macrodomain Characterization for Antiviral Discovery

TFMU-ADPr has been validated as a high-affinity binder for the SARS-CoV-2 Macro1 domain (IC50 = 590 nM), providing a crucial benchmark for antiviral research [1]. The available X-ray crystal structure of TFMU-ADPr bound to SARS-CoV-2 Macro1 offers atomic-level insight into how the TFMU moiety occupies a hydrophobic binding pocket, which can guide the structure-based design of novel macrodomain inhibitors [1].

Isozyme Activity Differentiation in Complex Samples

By using TFMU-ADPr as a universal PAR hydrolase reporter in parallel with the ARH3-selective probe TFMU-IDPr, researchers can deconvolute the specific contribution of ARH3 from total cellular PAR hydrolase activity [1]. This paired approach is a powerful method for dissecting the roles of different PAR-degrading enzymes in various biological contexts, from DNA damage repair to cell cycle regulation.

Application
Selection Property
Validation Focus
High-Throughput Screening for PAR Hydrolase Inhibitors
Continuous fluorescence readout; kinetic characterization
Assay robustness (Z'-factor) in multiwell formats
Mechanistic Studies in Cell Lysates
Substrate compatibility with complex biological matrices
Signal specificity and sensitivity in whole-cell lysates
Viral Macrodomain Characterization
High-affinity structural probe; fluorescence polarization compatibility
Binding affinity and competition assay benchmarking
Isozyme Activity Differentiation
Paired use with ARH3-selective probe TFMU-IDPr
Deconvolution of ARH3-specific vs. total PAR hydrolase activity

Technical Documentation Hub

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38 linked technical documents
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